N-(3-butoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(3-butoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an oxazole ring, a phenyl group, and a butoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction.
Attachment of the Butoxypropyl Chain: The butoxypropyl chain is attached through nucleophilic substitution reactions, often using butoxypropylamine as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxypropyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced oxazole ring.
Substitution: Compounds with modified butoxypropyl chains.
Scientific Research Applications
N-(3-butoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(3-butoxypropyl)-3-(4-methylbenzyl)-1-benzothiophene-2-carboxamide
- N-(3-butoxypropyl)benzenesulfonamide
- N-(3-butoxypropyl)-4-phenoxybutanamide
Uniqueness
N-(3-butoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(3-butoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H24N2O3/c1-3-4-12-22-13-8-11-19-18(21)16-14(2)23-20-17(16)15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,19,21) |
InChI Key |
ZDOVPZMGTAQDRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCNC(=O)C1=C(ON=C1C2=CC=CC=C2)C |
Origin of Product |
United States |
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